molecular formula C7H8N2O4S B3022546 Methyl 2-sulfamoylisonicotinate CAS No. 75903-51-4

Methyl 2-sulfamoylisonicotinate

Cat. No.: B3022546
CAS No.: 75903-51-4
M. Wt: 216.22 g/mol
InChI Key: YTHOVWCRGMPADR-UHFFFAOYSA-N
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Description

Methyl 2-sulfamoylisonicotinate is a methyl ester derivative of isonicotinic acid functionalized with a sulfamoyl group at the 2-position. Despite its structural uniqueness, comparative studies with analogous compounds remain sparse in the literature.

Properties

IUPAC Name

methyl 2-sulfamoylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-13-7(10)5-2-3-9-6(4-5)14(8,11)12/h2-4H,1H3,(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHOVWCRGMPADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75903-51-4
Record name methyl 2-sulfamoylpyridine-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-sulfamoylisonicotinate typically involves the reaction of 2-sulfamoylisonicotinic acid with methanol in the presence of a catalyst . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is usually heated to facilitate the esterification process, and the product is purified by column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. The final product is typically obtained in high purity through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-sulfamoylisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-sulfamoylisonicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-sulfamoylisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors . The sulfamoyl group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the compound may interfere with cell signaling pathways , leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct comparative data for Methyl 2-sulfamoylisonicotinate are scarce, insights can be drawn from structurally or functionally related esters and sulfonamide derivatives. Below is an analysis based on available evidence:

Ester Functionality Comparisons

Methyl esters are widely studied for their physicochemical properties. For example, methyl salicylate (Table 3 in ) is a volatile organic compound (VOC) with applications in atmospheric studies due to its vapor pressure and reactivity.

Sulfonamide Derivatives

This compound’s sulfamoyl group may confer similar properties, but its ester linkage differentiates it from non-esterified sulfonamides (e.g., sulfamethoxazole), which are more stable in aqueous environments .

Heterocyclic Esters

Isonicotinate esters, such as methyl isonicotinate, are precursors in pharmaceutical synthesis. The addition of a sulfamoyl group in this compound introduces steric and electronic effects that could influence reactivity. For instance, labdane-type diterpene methyl esters () exhibit variability in biological activity based on substituent positioning, suggesting that the 2-sulfamoyl group in this compound may similarly modulate its interactions with biological targets .

Data Tables

Table 1: Key Properties of this compound and Related Compounds

Compound Functional Groups Volatility (VOC) Biological Activity Commercial Availability
This compound Sulfamoyl, ester Likely low Potential enzyme inhibition Discontinued
Methyl salicylate Ester, hydroxyl High Anti-inflammatory Widely available
Sandaracopimaric acid methyl ester Labdane diterpene ester Moderate Antimicrobial Research use

Biological Activity

Overview

Methyl 2-sulfamoylisonicotinate (CAS Number: 75903-51-4) is a chemical compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a sulfamoyl group, which contributes to its interactions with various biological targets, making it an interesting subject for research into its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C₇H₈N₂O₄S
  • Molecular Weight : 216.214 g/mol

The structure of this compound includes a pyridine ring, which is critical for its biological activity. The sulfamoyl group enhances its ability to interact with enzymes and receptors.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The sulfamoyl group can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their activity.
  • Cell Signaling Interference : The compound may disrupt signaling pathways, influencing cellular responses and outcomes.

Biological Activities

This compound has been investigated for various biological activities:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. Studies have demonstrated that it can modulate inflammatory pathways, particularly through the inhibition of the NLRP3 inflammasome, which is implicated in various inflammatory diseases.

Case Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .

Anti-inflammatory Mechanisms

In a recent investigation, this compound was found to significantly reduce the secretion of pro-inflammatory cytokines in macrophages. This effect was attributed to its ability to inhibit the activation of NF-kB pathways, further supporting its role as a therapeutic candidate for inflammatory conditions .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Biological Activity
This compoundEster with sulfamoyl groupAntimicrobial, anti-inflammatory
Methyl nicotinateEster of nicotinic acidVasodilatory effects
SulfanilamideSulfonamide derivativeAntibacterial properties

This compound stands out due to its dual action as both an antimicrobial and an anti-inflammatory agent, unlike other compounds that primarily focus on one activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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